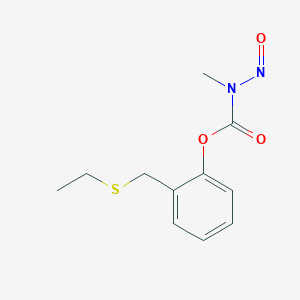

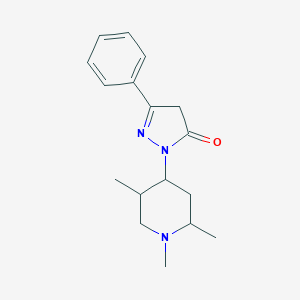

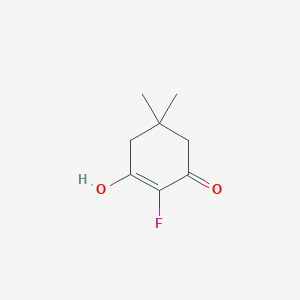

![molecular formula C12H14N2 B034316 7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole CAS No. 19979-46-5](/img/structure/B34316.png)

7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole” is a chemical compound with the molecular formula C12H14N2 . It is a heteroaryl-fused compound .

Synthesis Analysis

Three synthetic approaches have been developed that allow efficient access to novel heteroaryl fused indole ring systems, including: 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles . Each strategy is fully exemplified and the relative merits and limitations of the approaches are discussed .Molecular Structure Analysis

The molecular structure of “7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole” is based on its molecular formula C12H14N2 . For a detailed structural analysis, a specialized tool or software that can interpret molecular formulae would be required.Scientific Research Applications

Inhibitor of HCV NS5B Polymerase

The compound has been synthesized and studied as an effective inhibitor of HCV NS5B polymerase . Hepatitis C virus (HCV) non-structural 5B (NS5B) polymerase is a key enzyme in the replication of the HCV. Therefore, inhibitors of this enzyme are valuable in the treatment of HCV.

Synthesis of Novel Heteroaryl Fused Indole Ring Systems

The compound has been used in the development of synthetic approaches that allow efficient access to novel heteroaryl fused indole ring systems . These novel ring systems have potential applications in various areas of chemistry and pharmacology.

Mechanism of Action

Target of Action

The primary target of 7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is the HCV NS5B polymerase . This enzyme plays a crucial role in the replication of the Hepatitis C virus (HCV), making it a key target for antiviral drugs .

Mode of Action

7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole acts as an inhibitor of the HCV NS5B polymerase . By binding to this enzyme, it prevents the polymerase from synthesizing the viral RNA, thereby inhibiting the replication of the virus .

Biochemical Pathways

The inhibition of the HCV NS5B polymerase disrupts the HCV RNA replication pathway . This leads to a decrease in the production of new virus particles, reducing the viral load and helping to control the infection .

Result of Action

By inhibiting the HCV NS5B polymerase, 7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole can effectively reduce the replication of the Hepatitis C virus . This leads to a decrease in the viral load, which can help to alleviate the symptoms of the infection and prevent further liver damage .

properties

IUPAC Name |

7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-8-12-13-10-6-3-4-7-11(10)14(12)9-5-1/h3-4,6-7H,1-2,5,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTNNCRXHJPSCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3N2CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole | |

Q & A

Q1: What is the synthetic route for 7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole?

A1: Nazarenko et al. describe the synthesis of 7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazoles utilizing cyclic amidines as starting materials. While the specific details of the reaction conditions and reagents are not provided in the abstract, this information suggests a potential synthetic route for researchers interested in exploring this class of compounds.

Q2: Are there other similar compounds synthesized using a comparable approach?

A2: Yes, the same research group also successfully synthesized 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazoles from cyclic amidines. This suggests that this synthetic approach could be applicable to a broader range of fused polymethylenebenzimidazole derivatives, opening possibilities for further exploration of structurally related compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

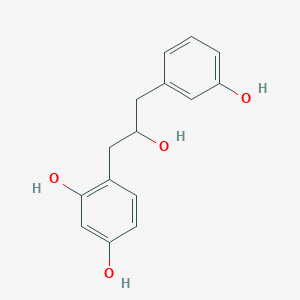

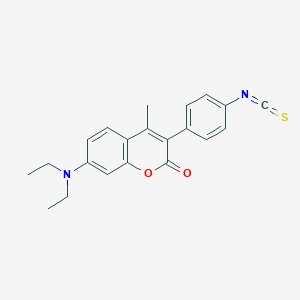

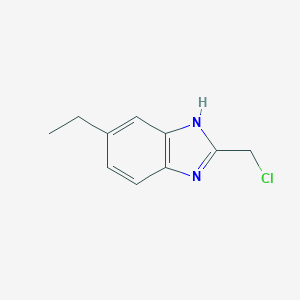

![1-[Bis(4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B34247.png)

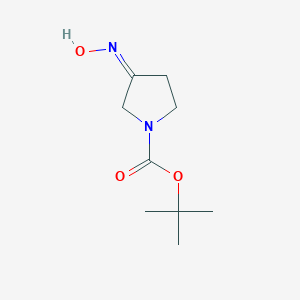

![1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol](/img/structure/B34256.png)